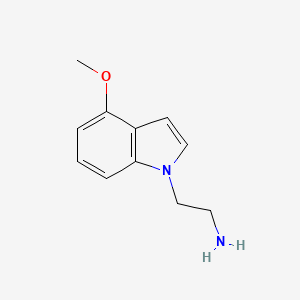
3-(3,4-Dichlorophenyl)benzyl alcohol
Descripción general
Descripción
3-(3,4-Dichlorophenyl)benzyl alcohol is a chemical compound with the molecular formula C13H10Cl2O and a molecular weight of 253.12 g/mol . It is a key intermediate in the synthesis of many pharmaceutical compounds.
Synthesis Analysis
The synthesis of benzyl alcohol derivatives, such as 3-(3,4-Dichlorophenyl)benzyl alcohol, can be achieved through various methods. One common method involves the use of sodium borohydride in methanol, stirred at room temperature for 1 hour . Another method involves the use of catalysts for asymmetric transfer hydrogenation (ATH) reactions .Molecular Structure Analysis
The molecular structure of 3-(3,4-Dichlorophenyl)benzyl alcohol consists of a benzyl alcohol group attached to a dichlorophenyl group . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis
Reactions at the benzylic position, such as those involving 3-(3,4-Dichlorophenyl)benzyl alcohol, are important for synthesis problems . Free radical bromination of alkyl benzenes is one such reaction .Physical And Chemical Properties Analysis
3-(3,4-Dichlorophenyl)benzyl alcohol has a density of 1.4±0.1 g/cm3, a boiling point of 268.4±25.0 °C at 760 mmHg, and a flash point of 115.0±17.2 °C . It also has a molar refractivity of 42.5±0.3 cm3 .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
3-(3,4-Dichlorophenyl)benzyl alcohol has been utilized in asymmetric synthesis processes. Andrus and Lepore (1995) found that 4-(2,6-Dichlorophenyl)-1,3-dioxanes react with weak nucleophiles and TiCl4 to yield benzyl ethers with high selectivity, indicating an SN2-like mechanism. This process facilitates the creation of non-racemic secondary alcohols through a simple one-step method (Andrus & Lepore, 1995).
Chiral Alcohol Synthesis
Quallich and Woodall (1992) reported on the synthesis of 4(S)-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone through an SN2 cuprate displacement of an activated chiral benzylic alcohol. This method involved catalytic asymmetric oxazaborolidine reduction of a γ-ketoester, showing the compound's role in producing chiral alcohols (Quallich & Woodall, 1992).
Homogeneous Hydrogen Transfer Catalysis
Speier and Markó (1981) explored the use of dichlorotris(triphenylphosphine)ruthenium(II) in catalyzing homogeneous hydrogen transfer from alcohols to olefins. Their research highlights the compound's utility in hydrogenation reactions and understanding the kinetics and mechanisms of such processes (Speier & Markó, 1981).
Chemoselective Alcohol Reduction
Yasuda et al. (2001) described the direct reduction of alcohols using chlorodiphenylsilane with indium trichloride, effectively reducing benzylic, secondary, and tertiary alcohols. This research underscores the compound's relevance in selective reduction reactions, particularly in chemoselectivity for hydroxyl groups (Yasuda et al., 2001).
Computational Study on Electronic Properties
Julie et al. (2021) conducted a comprehensive computational study on the structural and electronic properties of a related compound, 3-{(E)-[-(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol. This research provides insights into the electronic and excited state properties of such compounds in different solvent atmospheres, useful for understanding their chemical behavior (Julie et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
[3-(3,4-dichlorophenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-7,16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAWOQPVFHXTRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654443 | |
| Record name | (3',4'-Dichloro[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)benzyl alcohol | |
CAS RN |
885963-67-7 | |
| Record name | (3',4'-Dichloro[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B1416493.png)
![6,7-dihydro-1H-pyrano[4',3':5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione](/img/structure/B1416494.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B1416495.png)
![N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B1416497.png)



![2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B1416506.png)



![6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1416510.png)